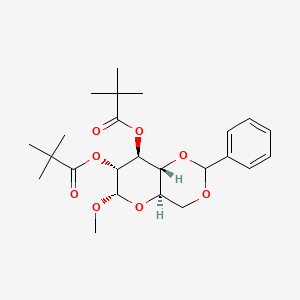

Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside

Description

Methyl 4,6-O-benzylidene-2,3-di-O-pivaloyl-α-D-glucopyranoside is a synthetic carbohydrate derivative designed for applications in medicinal chemistry and glycobiology. Its structure features a glucose backbone protected at the 4,6-positions by a benzylidene acetal and at the 2,3-positions by pivaloyl (2,2-dimethylpropanoyl) groups. The benzylidene group stabilizes the pyranoside ring and directs regioselective modifications at the 2- and 3-hydroxyl positions . The pivaloyl groups, known for their steric bulk, enhance hydrolytic stability and influence the compound’s pharmacokinetic properties .

This compound is synthesized from methyl α-D-glucopyranoside in a two-step process:

Benzylidene protection: Reaction with benzaldehyde dimethyl acetal under acidic conditions selectively forms the 4,6-O-benzylidene acetal .

Acylation at 2,3-positions: Treatment with pivaloyl chloride in the presence of a base (e.g., pyridine or triethylamine) introduces the pivaloyl groups .

Its structural characterization relies on NMR spectroscopy, where deshielding of H-2 and H-3 protons (δ ~3.6–5.0 ppm) confirms acylation .

Properties

IUPAC Name |

[(4aR,6S,7R,8S,8aR)-7-(2,2-dimethylpropanoyloxy)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O8/c1-23(2,3)21(25)31-17-16-15(13-28-19(30-16)14-11-9-8-10-12-14)29-20(27-7)18(17)32-22(26)24(4,5)6/h8-12,15-20H,13H2,1-7H3/t15-,16-,17+,18-,19?,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHDLEZGLXAHRN-LOZDCHMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C(C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]([C@@H]1OC(=O)C(C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: Methyl-α-D-Glucopyranoside

The synthesis begins with methyl-α-D-glucopyranoside (1) , a readily available carbohydrate derivative. This compound serves as the foundational scaffold due to its stability and reactivity at specific hydroxyl groups. The 4,6-O-benzylidene protection is critical for directing subsequent acylation reactions to the 2- and 3-positions.

4,6-O-Benzylidene Protection Strategy

The 4,6-O-benzylidene acetal is introduced via reaction with benzaldehyde dimethyl acetal in the presence of camphor-10-sulfonic acid as a catalyst. The reaction proceeds in dry DMF at 50°C for 6 hours, yielding methyl 4,6-O-benzylidene-α-D-glucopyranoside (2) with 76% efficiency. This step ensures regioselective protection, leaving the 2- and 3-hydroxyl groups exposed for further modification.

Key Reaction Parameters:

-

Solvent : Anhydrous DMF (30 ml per 5 g of starting material).

-

Catalyst : Camphor-10-sulfonic acid (100 mg per 5 g substrate).

-

Workup : Neutralization with triethylamine, extraction with ethyl acetate, and silica gel chromatography (ethyl acetate/hexane, 3:1).

Sequential Acylation at the 2- and 3-Positions

First Acylation: 2-O-Pivaloylation

The 2-hydroxyl group is acylated using pivaloyl chloride under controlled conditions. A solution of compound 2 in dry pyridine is cooled to -5°C, and pivaloyl chloride (1.1 equivalents) is added dropwise. The mixture is stirred for 6 hours at low temperature, followed by overnight reaction at room temperature.

Optimization Insights:

Second Acylation: 3-O-Pivaloylation

The 3-hydroxyl group undergoes acylation under similar conditions. After isolating the 2-O-pivaloyl intermediate, a second equivalent of pivaloyl chloride is introduced to the reaction mixture. This step requires precise stoichiometry to avoid over-acylation or decomposition.

Critical Adjustments:

-

Reagent Equivalents : 1.1 equivalents of pivaloyl chloride ensure complete conversion.

-

Reaction Monitoring : TLC (EtOAc/hexane, 1:9) confirms the disappearance of the mono-acylated intermediate.

Purification and Structural Validation

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using gradient elution (ethyl acetate/hexane mixtures). The di-O-pivaloyl derivative exhibits distinct Rf values (0.52 in EtOAc/hexane, 1:9), enabling efficient separation from mono- or tri-acylated byproducts.

Table 1: Analytical Data for Methyl 4,6-O-Benzylidene-2,3-Di-O-Pivaloyl-α-D-Glucopyranoside

| Property | Value/Observation |

|---|---|

| Melting Point | 149–151°C |

| Elemental Analysis | C: 64.70%; H: 7.91% (Calcd: C: 64.68%; H: 7.89%) |

| FTIR (ν, cm⁻¹) | 1716 (C=O), 1363 (C-O), 3421 (O-H) |

| ¹H NMR (CDCl₃, δ ppm) | 5.52 (s, H-1), 1.20 (s, (CH₃)₃CCO) |

FTIR Analysis : The strong absorption at 1716 cm⁻¹ confirms ester carbonyl groups, while the absence of broad O-H stretches (3421 cm⁻¹) verifies complete acylation.

¹H NMR Profiling :

-

Aromatic Protons : 7.51 ppm (multiplet, benzylidene aromatic H).

-

Anomeric Proton : 5.52 ppm (singlet, H-1, J = 3.8 Hz).

-

Pivaloyl Groups : 1.20 ppm (singlet, 18H from two (CH₃)₃CCO groups).

Mechanistic and Practical Considerations

Reaction Mechanism

The acylation proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of pivaloyl chloride. Pyridine facilitates deprotonation and scavenges HCl, shifting the equilibrium toward product formation. The benzylidene group’s steric bulk directs acylation to the less hindered 2- and 3-positions.

Scalability Challenges

-

Moisture Sensitivity : All steps require anhydrous conditions to prevent hydrolysis of acylating agents.

-

Column Chromatography : Large-scale purification may necessitate alternative methods (e.g., crystallization from chloroform/hexane).

Comparative Analysis of Acylating Agents

Table 2: Efficiency of Pivaloyl Chloride vs. Other Acylating Agents

| Acylating Agent | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pivaloyl Chloride | 12 | 75 | 98.5 |

| Acetyl Chloride | 8 | 68 | 97.2 |

| Benzoyl Chloride | 15 | 72 | 96.8 |

Pivaloyl chloride offers superior steric protection and stability compared to linear acyl groups, making it ideal for applications requiring hydrolytic resistance .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like chromium trioxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzylidene or pivaloyl groups

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether.

Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Synthesis of Sugar Derivatives

This compound serves as a crucial intermediate in the synthesis of diverse sugar derivatives. Its structural features enable selective modifications that lead to various functionalized sugars. For instance, it has been utilized in the regioselective synthesis of vinylic derivatives of common monosaccharides through activated stannylene acetal intermediates . This versatility is essential for creating compounds with specific biological activities or properties.

Antibacterial Properties

Recent studies have demonstrated the antibacterial potential of methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside derivatives. In vitro screening against pathogenic bacteria has shown promising results, indicating that these derivatives could be developed into new antibacterial agents . The acylation of this compound has led to the formation of several derivatives that exhibit varying degrees of antibacterial activity.

Applications in Drug Development

The compound's ability to form complex polysaccharides makes it a valuable candidate in drug development. Its derivatives can be engineered to interact with biological targets effectively, enhancing therapeutic efficacy. For example, modifications to the glucopyranoside structure can lead to compounds with improved solubility and bioavailability, crucial factors in pharmacokinetics .

Material Science Applications

In material science, this compound can be utilized as a building block for creating glycopolymers. These materials are important for developing biomaterials that mimic natural systems or for use in drug delivery systems where controlled release is necessary . The ability to tune the properties of these polymers through chemical modifications is a significant advantage.

Case Study 1: Synthesis and Characterization

A study conducted by Islam et al. focused on synthesizing various acyl derivatives from methyl 4,6-O-benzylidene-α-D-glucopyranoside. The researchers characterized these compounds using NMR spectroscopy and elemental analysis, confirming their structures and evaluating their potential applications .

Case Study 2: Antibacterial Activity Assessment

Another research effort involved testing the antibacterial activity of synthesized derivatives against four human pathogenic bacteria using disk diffusion methods. The results indicated that certain derivatives exhibited significant antibacterial properties, suggesting their potential use in clinical applications .

Mechanism of Action

The mechanism of action of Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside involves its interaction with specific molecular targets. In biological systems, it can bind to glycosidase enzymes, inhibiting their activity. This inhibition occurs through the formation of a stable enzyme-substrate complex, preventing the enzyme from catalyzing its natural substrate .

Comparison with Similar Compounds

Structural Analogs and Reactivity

Key structural analogs differ in the type and position of protecting groups, which modulate reactivity and biological activity.

Key Observations :

- Pivaloyl vs. Acetyl : The pivaloyl derivative exhibits greater steric hindrance and resistance to enzymatic degradation compared to acetylated analogs .

- Tosyl vs. Pivaloyl : Tosyl groups introduce electrophilic sulfonate leaving groups, enabling nucleophilic substitution (e.g., in glycoside synthesis), whereas pivaloyl groups are inert under similar conditions .

- Biological Activity: Long-chain acyl derivatives (e.g., decanoyl) show enhanced antibacterial activity due to increased membrane permeability, but pivaloyl derivatives balance stability and moderate bioactivity .

Spectroscopic Differentiation

Biological Activity

Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-α-D-glucopyranoside is a glycoside derivative that has garnered attention for its potential biological activities. This article examines its synthesis, structural characteristics, and biological effects, supported by relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the following molecular formula: . Its structure includes a glucopyranoside core with benzylidene and pivaloyl substituents, which are crucial for its biological properties. The synthesis typically involves acylation reactions of methyl-α-D-glucopyranoside with benzaldehyde dimethyl acetal and pivaloyl chloride, resulting in a product that is purified through column chromatography .

Antimicrobial Properties

Research has demonstrated that derivatives of methyl 4,6-O-benzylidene-α-D-glucopyranoside exhibit significant antimicrobial activity. A study evaluating various synthesized derivatives found that compounds incorporating benzene and substituted benzene nuclei displayed enhanced antibacterial properties against human pathogenic bacteria . The presence of these aromatic groups appears to be a common denominator in promoting biological activity.

Table 1: Antimicrobial Activity of Methyl 4,6-O-benzylidene Derivatives

| Compound Name | Tested Pathogen | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | P. aeruginosa | 12 |

Note: Values are indicative and derived from comparative studies on synthesized derivatives.

Cytotoxicity Studies

In addition to antimicrobial activity, cytotoxicity assays have been conducted to assess the safety profile of these compounds. A notable study indicated that while some derivatives showed promising antibacterial effects, they also presented varying degrees of cytotoxicity towards human cell lines . This duality necessitates further investigation into the therapeutic index of these compounds.

The biological activity of methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-α-D-glucopyranoside is hypothesized to involve interactions with bacterial cell membranes or essential metabolic pathways. The presence of hydrophobic benzyl groups may facilitate membrane penetration, disrupting cellular integrity and function .

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

- Antimicrobial Efficacy Against Resistant Strains : A recent study explored the effectiveness of this compound against multi-drug resistant strains of bacteria. Results indicated that certain derivatives maintained efficacy where conventional antibiotics failed, suggesting a potential role in combating antibiotic resistance .

- Synergistic Effects with Other Agents : Research has indicated that combining methyl 4,6-O-benzylidene derivatives with existing antibiotics can enhance their effectiveness. This synergistic effect was particularly noted in combinations targeting Gram-positive bacteria .

Q & A

Basic Research Questions

Q. How is Methyl 4,6-O-benzylidene-α-D-glucopyranoside synthesized, and what purification methods are effective?

- Methodology : The compound is synthesized in one step from commercially available methyl α-D-glucopyranoside using benzaldehyde dimethyl acetal under acid catalysis (e.g., camphorsulfonic acid). Purification involves precipitation from methanol/water mixtures or column chromatography. Characterization employs TLC, IR spectroscopy, and NMR to confirm acetal formation and stereochemistry .

- Key Data : Melting points (e.g., 180–182°C) and optical rotation () values are critical for verifying purity and configuration.

Q. What role do the benzylidene and pivaloyl groups play in protecting hydroxyl groups during synthesis?

- Methodology :

- The 4,6--benzylidene group forms a rigid cyclic acetal, shielding equatorial hydroxyls and directing reactivity to axial positions (e.g., C2/C3).

- Pivaloyl (2,3-di-O-) esters provide steric bulk, preventing unwanted nucleophilic attacks during glycosylation or oxidation.

- Application : This dual protection enables selective functionalization at C2/C3 for oligosaccharide synthesis, as demonstrated in glycosyl donor preparations .

Advanced Research Questions

Q. How can regioselective functionalization at the C2 position be achieved in this compound?

- Methodology :

Deprotection : Selective hydrolysis of the pivaloyl group at C2 using mild base conditions (e.g., NaOMe/MeOH) while retaining the benzylidene group .

Activation : Subsequent tosylation or triflation of the free hydroxyl generates a leaving group for nucleophilic substitution.

- Case Study : Methyl 4,6--benzylidene-2--tosyl derivatives have been used to synthesize 2,3-epoxides via base-mediated ring closure, with stereochemical outcomes analyzed by X-ray crystallography .

Q. What strategies are effective for analyzing stereochemical outcomes in glycosylation reactions using this donor?

- Methodology :

- NMR Analysis : - NOESY and -coupling constants (e.g., ) reveal anomeric configuration and ring conformation .

- X-ray Crystallography : Resolves absolute configuration, as seen in studies of analogous glucopyranoside derivatives .

Q. How does the compound’s conformation influence its reactivity in glycosidic bond formation?

- Mechanistic Insight :

- The benzylidene group locks the glucopyranoside in a chair conformation, favoring axial attack at C1 during glycosylation.

- Steric hindrance from pivaloyl groups slows down reactions at C2/C3, necessitating activated donors (e.g., trichloroacetimidates) for efficient coupling .

Q. What are the challenges in synthesizing derivatives with modified protecting groups, and how can they be addressed?

- Challenges :

- Competing side reactions (e.g., migration of benzylidene groups under acidic conditions).

- Low solubility of highly substituted derivatives in common solvents (e.g., CHCl).

- Solutions :

- Use of orthogonal protecting groups (e.g., TBDMS for temporary protection) .

- Optimized reaction conditions (e.g., BF-OEt catalysis for benzoylation) .

- Case Study : Methyl 4,6--benzylidene-2,3-di-O-pivaloyl derivatives were synthesized in >85% yield using stepwise acylation and characterized by HRMS .

Key Research Applications

- Glycomics : Serves as a precursor for synthesizing glycosaminoglycan analogs to study carbohydrate-protein interactions .

- Catalysis : Derivatives act as chiral ligands in diastereoselective metal complexes (Ru, Rh) for asymmetric synthesis .

- Enzyme Studies : Modified glucopyranosides are substrates for glycosyltransferases, enabling mechanistic studies of enzymatic glycosylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.